3-[(3-hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
3-[(3-hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea is an organic compound that features a urea moiety substituted with a hydroxy-methylphenyl group and a trifluoromethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-hydroxy-4-methylbenzylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(3-hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[(3-hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[(3-hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-hydroxyphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea
- 3-[(4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea
- 3-[(3-hydroxy-4-methylphenyl)methyl]-1-[phenyl]urea
Uniqueness
3-[(3-hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both a hydroxy-methylphenyl group and a trifluoromethyl-phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2361683-77-2 |
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Molecular Formula |
C16H15F3N2O2 |
Molecular Weight |
324.3 |
Purity |
95 |
Origin of Product |
United States |
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